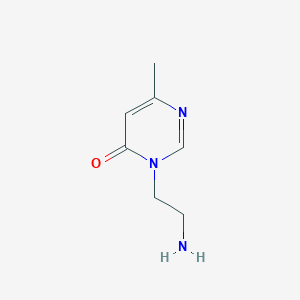3-(2-Aminoethyl)-6-methylpyrimidin-4-one
CAS No.: 1105195-67-2
Cat. No.: VC3354885
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1105195-67-2 |
|---|---|
| Molecular Formula | C7H11N3O |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-6-methylpyrimidin-4-one |
| Standard InChI | InChI=1S/C7H11N3O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3 |
| Standard InChI Key | NTUNUJOFFAFXTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C=N1)CCN |
| Canonical SMILES | CC1=CC(=O)N(C=N1)CCN |
Introduction
Chemical Structure and Identification
Molecular Structure and Formula
3-(2-Aminoethyl)-6-methylpyrimidin-4-one is a heterocyclic organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . The structure features a pyrimidine ring with a carbonyl group at position 4, a methyl substituent at position 6, and an aminoethyl chain attached to the nitrogen at position 3 . The compound contains 11 heavy atoms and has a relatively simple structure with moderate complexity (220 on the Cactvs complexity scale) .
Identification Parameters and Nomenclature
The compound has several identifiers that facilitate its recognition in chemical databases and literature. These include:
Table 1: Key Identification Parameters for 3-(2-Aminoethyl)-6-methylpyrimidin-4-one
| Parameter | Value |
|---|---|
| PubChem CID | 33676427 |
| InChI | InChI=1S/C7H11N3O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3 |
| InChIKey | NTUNUJOFFAFXTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C=N1)CCN |
| Create Date | 2009-05-29 |
| Modify Date | 2025-04-05 |
The compound is also known by several synonyms including 3-(2-AMINOETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE and 3-(2-aminoethyl)-6-methylpyrimidin-4(3H)-one . The "4(3H)-one" designation in some names indicates that the carbonyl oxygen is double-bonded to the carbon at position 4, while the hydrogen is attached to the nitrogen at position 3 .
Physical and Chemical Properties
Chemical Properties and Reactivity
Table 2: Computed Chemical Properties of 3-(2-Aminoethyl)-6-methylpyrimidin-4-one
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | -1.1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |
| Exact Mass | 153.090211983 Da | Computed by PubChem 2.1 |
| Topological Polar Surface Area | 58.7 Ų | Computed by Cactvs 3.4.6.11 |
| Complexity | 220 | Computed by Cactvs 3.4.6.11 |
| Formal Charge | 0 | Computed by PubChem |
The negative XLogP3 value (-1.1) indicates that the compound is relatively hydrophilic, suggesting good water solubility . This property, combined with the moderate topological polar surface area (58.7 Ų), suggests that the compound may have favorable pharmacokinetic properties if considered for biological applications. The presence of one hydrogen bond donor and three hydrogen bond acceptors provides potential for interaction with biological macromolecules .
Stereochemistry and Structural Features
Structural Comparison with Related Compounds
Comparison with 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
To provide context for understanding 3-(2-Aminoethyl)-6-methylpyrimidin-4-one, it is valuable to compare it with related compounds. One such compound is 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (C6H9N3OS), which shares the pyrimidin-4-one core structure but has different substituents .
Table 3: Structural Comparison between Related Pyrimidinone Compounds
| Feature | 3-(2-Aminoethyl)-6-methylpyrimidin-4-one | 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one |
|---|---|---|
| Molecular Formula | C7H11N3O | C6H9N3OS |
| Molecular Weight | 153.18 g/mol | 171.22 g/mol |
| Position of Amino Group | On ethyl chain at position 3 | Directly at position 6 |
| Position of Methyl Group | Position 6 | Position 3 |
| Additional Features | None | Methylthio group at position 2 |
| InChIKey | NTUNUJOFFAFXTP-UHFFFAOYSA-N | LYWPZKCXMFJSGI-UHFFFAOYSA-N |
While both compounds contain a pyrimidin-4-one scaffold, the key differences lie in the positioning and nature of the substituents. These structural differences would likely result in distinct chemical and biological properties, including potentially different binding affinities and activities in biological systems.
Relevance to Pyrimidine-Based Drug Development
Pyrimidine derivatives have significant importance in medicinal chemistry and drug development. Compounds similar to 3-(2-Aminoethyl)-6-methylpyrimidin-4-one have been employed in various pharmaceutical applications. For instance, trimethoprim, a pyrimidine derivative, serves as a bacteriostatic antibiotic primarily used for urinary tract infections . It functions as a dihydrofolate reductase inhibitor, highlighting the potential biological significance of pyrimidine-based compounds .
Similarly, other pyrimidine derivatives like amprolium (CORID®) act as thiamine analogs, competitively inhibiting the active transport of thiamine . The structural similarities between these compounds and 3-(2-Aminoethyl)-6-methylpyrimidin-4-one suggest potential for similar biological activities or chemical behaviors.
Analytical Methods for Characterization
Spectroscopic Identification
Several analytical techniques would be appropriate for the characterization of 3-(2-Aminoethyl)-6-methylpyrimidin-4-one:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the structural arrangement and hydrogen environments.
-
Mass Spectrometry: Would confirm the molecular weight (expected 153.18 g/mol) and provide fragmentation patterns that could help verify the structure.
-
Infrared Spectroscopy: Would show characteristic absorption bands for the carbonyl group, amino group, and pyrimidine ring.
-
UV-Visible Spectroscopy: The pyrimidine core typically exhibits characteristic absorption in the UV region.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume